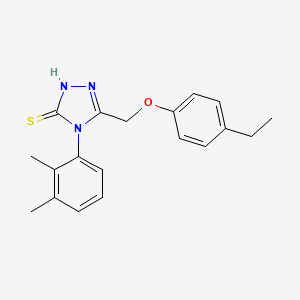

4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2,3-Dimethylphenyl)-5-((4-Ethylphenoxy)methyl)-4H-1,2,4-triazol-3-thiol ist eine komplexe organische Verbindung, die zur Klasse der Triazol-Derivate gehört. Triazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden häufig in der Pharmakologie, Agrochemie und Materialwissenschaft eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(2,3-Dimethylphenyl)-5-((4-Ethylphenoxy)methyl)-4H-1,2,4-triazol-3-thiol umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Die wichtigsten Schritte umfassen:

Bildung des Triazolrings: Dies kann durch Cyclisierungsreaktionen mit Hydrazinderivaten und geeigneten Aldehyden oder Ketonen erreicht werden.

Einführung der Phenyl- und Phenoxygruppen: Diese Gruppen können durch nucleophile Substitutionsreaktionen unter Verwendung geeigneter Phenyl- und Phenoxyhalogenide eingeführt werden.

Zugabe der Thiolgruppe: Die Thiolgruppe wird im letzten Schritt eingeführt, oft durch Thiolierungsreaktionen unter Verwendung von Thiolierungsmitteln wie Thioharnstoff oder schwefelhaltigen Verbindungen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu verbessern. Dazu gehören die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen (Temperatur, Druck, pH-Wert) und Reinigungsverfahren wie Umkristallisation und Chromatographie.

Chemische Reaktionsanalyse

Reaktionstypen

4-(2,3-Dimethylphenyl)-5-((4-Ethylphenoxy)methyl)-4H-1,2,4-triazol-3-thiol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Thiolgruppe kann zu Disulfiden oder Sulfonsäuren oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um den Triazolring oder die Phenylgruppen zu modifizieren.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können an den Phenyl- oder Triazolringen auftreten.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenide, Sulfonate und andere Elektrophile oder Nucleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation der Thiolgruppe zu Disulfiden führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die Phenyl- oder Triazolringe einführen können.

Wissenschaftliche Forschungsanwendungen

4-(2,3-Dimethylphenyl)-5-((4-Ethylphenoxy)methyl)-4H-1,2,4-triazol-3-thiol hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen.

Biologie: Untersuchung auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, antifungaler und anticancerogener Eigenschaften.

Medizin: Erforschung als potenzieller Therapeutikum aufgrund seiner einzigartigen strukturellen Merkmale und biologischen Aktivitäten.

Industrie: Verwendung bei der Entwicklung neuer Materialien, Agrochemikalien und Pharmazeutika.

Wirkmechanismus

Der Wirkmechanismus von 4-(2,3-Dimethylphenyl)-5-((4-Ethylphenoxy)methyl)-4H-1,2,4-triazol-3-thiol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Der Triazolring und die Thiolgruppe sind wichtige funktionelle Gruppen, die zu seinen biologischen Aktivitäten beitragen. Die Verbindung kann Enzyme hemmen, zelluläre Prozesse stören oder mit DNA/RNA interagieren, was zu den beobachteten Effekten führt.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or the phenyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or triazole rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.

Wissenschaftliche Forschungsanwendungen

4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring and thiol group are key functional groups that contribute to its biological activities. The compound may inhibit enzymes, disrupt cellular processes, or interact with DNA/RNA, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-(2,3-Dimethylphenyl)-5-((4-Methylphenoxy)methyl)-4H-1,2,4-triazol-3-thiol

- 4-(2,3-Dimethylphenyl)-5-((4-Chlorphenoxy)methyl)-4H-1,2,4-triazol-3-thiol

- 4-(2,3-Dimethylphenyl)-5-((4-Bromphenoxy)methyl)-4H-1,2,4-triazol-3-thiol

Einzigartigkeit

Die Einzigartigkeit von 4-(2,3-Dimethylphenyl)-5-((4-Ethylphenoxy)methyl)-4H-1,2,4-triazol-3-thiol liegt in seinem spezifischen Substitutionsschema an den Phenyl- und Triazolringen, das im Vergleich zu seinen Analogen unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen kann.

Dieser ausführliche Artikel bietet einen umfassenden Überblick über 4-(2,3-Dimethylphenyl)-5-((4-Ethylphenoxy)methyl)-4H-1,2,4-triazol-3-thiol, der seine Synthese, Reaktionen, Anwendungen, den Wirkmechanismus und den Vergleich mit ähnlichen Verbindungen abdeckt.

Biologische Aktivität

4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol (CAS No. 917748-23-3) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This compound features a unique molecular structure that contributes to its diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that triazole derivatives, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have shown that derivatives of triazole-thiol compounds can inhibit cancer cell migration and proliferation. Specifically, compounds similar to this compound have demonstrated effectiveness against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Melanoma (IGR39) | 10.5 | Induces apoptosis |

| Triple-negative Breast Cancer (MDA-MB-231) | 12.3 | Inhibits cell migration |

| Pancreatic Carcinoma (Panc-1) | 15.0 | Disrupts cell cycle progression |

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives are known for their antimicrobial effects:

- Antimicrobial Efficacy : Studies have shown that triazole-thiol compounds possess activity against both gram-positive and gram-negative bacteria as well as fungi. The compound has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, revealing moderate to high antibacterial activity .

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Inhibition of Enzyme Activity : Triazoles often inhibit enzymes critical for fungal and bacterial survival.

- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

- Cell Cycle Arrest : Some studies suggest that these compounds may interfere with the cell cycle, preventing cancer cells from proliferating.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Study on Melanoma Treatment : A recent study demonstrated that a related triazole derivative significantly reduced tumor size in mouse models of melanoma when administered in combination with traditional chemotherapeutics .

- Antibacterial Trials : Clinical trials assessing the effectiveness of triazole compounds against resistant strains of bacteria showed promising results, indicating potential for use in treating infections caused by multidrug-resistant organisms .

Eigenschaften

Molekularformel |

C19H21N3OS |

|---|---|

Molekulargewicht |

339.5 g/mol |

IUPAC-Name |

4-(2,3-dimethylphenyl)-3-[(4-ethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C19H21N3OS/c1-4-15-8-10-16(11-9-15)23-12-18-20-21-19(24)22(18)17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,21,24) |

InChI-Schlüssel |

KSGQNFHOJZEIMW-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC(=C3C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.